Researchers requiring a versatile TLR7 agonist for conjugate vaccine or nanoparticle-based cancer immunotherapy often face solubility and delivery challenges with first-generation agents like imiquimod. 1V209 (CAS 1062444-54-5) addresses these limitations through its unique 4-carboxybenzyl and 2-methoxyethoxy moieties, enabling stable covalent conjugation to carbohydrates, peptides, cholesterol, and nanoparticles.
- Conjugation to peptide hydrogels (1V209-K2) increases water solubility >200-fold and induces balanced Th1/Th2 IgG titers.[reference:0]
- Cholesterol-modified 1V209 liposomes enhance lymph node targeting and reduce systemic toxicity, inhibiting tumor growth and prolonging survival in CT26, 4T1, and Pan02 models.[reference:1]
- Multivalent display on silica nanoshells yields a 3-fold increase in cytokine induction without cytotoxicity.[reference:2]
- PEG linker length in glyco-conjugates enables tunable IL-6 and type I interferon responses.[reference:3]
Molecular FormulaC16H17N5O5
Molecular Weight359.34 g/mol
Cat. No.B1194546
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1V209: A Small-Molecule TLR7 Agonist for Immunotherapy and Vaccine Adjuvant Research
1V209 (CAS: 1062444-54-5), also known as 2-methoxyethoxy-8-oxo-9-(4-carboxybenzyl)adenine, is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7) . It functions by mimicking viral single-stranded RNA to activate TLR7-mediated signaling pathways, thereby stimulating both innate and adaptive immune responses [1]. As a well-characterized TLR7 agonist, 1V209 is primarily utilized in preclinical research as an immunostimulatory agent for cancer immunotherapy and as a vaccine adjuvant .
1TLR7 pathway signaling studies
2Formulation development via covalent conjugation chemistry
3Immunostimulatory research tool for innate and adaptive immunity studies
[1] Jung E, Chung YH, Steinmetz NF. TLR Agonists Delivered by Plant Virus and Bacteriophage Nanoparticles for Cancer Immunotherapy. Bioconjugate Chemistry. 2023;34(9):1611-1624. DOI: 10.1021/acs.bioconjchem.3c00371 View Source
Why 1V209 Cannot Be Substituted with Generic TLR7 Agonists in Formulation Development
While numerous small-molecule TLR7 agonists exist (e.g., imiquimod, resiquimod, vesatolimod), 1V209 possesses a distinct chemical structure—specifically the 2-methoxyethoxy and 4-carboxybenzyl moieties—that confers unique physicochemical properties [1]. Unlike imiquimod, which is limited to topical application due to poor pharmacokinetics and systemic toxicity, 1V209 is amenable to a wide array of covalent conjugation strategies with carbohydrates, cholesterol, peptides, and nanoparticles [2]. This chemical versatility enables the rational design of drug delivery systems that drastically alter its in vivo behavior: improving water solubility by >200-fold when conjugated to peptide hydrogels, enhancing lymph node targeting when cholesterol-modified, and increasing potency by 3- to 1000-fold when multivalently displayed on nanoshells [3][4]. Consequently, simply substituting 1V209 with another TLR7 agonist in a pre-optimized formulation will not recapitulate these performance characteristics and may lead to formulation failure or reduced efficacy.
Risk Factor
1V209
Generic Substitute
Conjugation Chemistry
Supports covalent linkage to carriers (peptides, lipids, nanoparticles)
Limited conjugation options (e.g., imiquimod); may not replicate delivery system
Th2-biased response (e.g., alum); different endpoint profile may result
Pharmacokinetic Profile
Tunable in vivo behavior via formulation (lymph node targeting context)
Poor pharmacokinetics; model endpoint context may differ
[1] Shinchi H, et al. Glyco-Nanoadjuvants: Impact of Linker Length for Conjugating a Synthetic Small-Molecule TLR7 Ligand to Glyco-Nanoparticles on Immunostimulatory Effects. Bioconjugate Chemistry. 2022;33(4):730-743. DOI: 10.1021/acs.bioconjchem.2c00087 View Source
[2] Huang CH, et al. Silica nanoshells of 100 nm diameter coated with a minimum of ∼6000 1V209 ligands/particle displayed 3-fold higher potency with no observed cytotoxicity when compared to an unconjugated TLR7 agonist. ACS Nano. 2021;15(5):8863-8878. DOI: 10.1021/acsnano.1c01422 View Source
[3] A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant. Advanced Healthcare Materials. 2024;14(3):e2402958. DOI: 10.1002/adhm.202402958 View Source
[4] Lan T, et al. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response. Nano Letters. 2021;21(19):8072-8082. DOI: 10.1021/acs.nanolett.1c02468 View Source
Quantitative Evidence for 1V209: Head-to-Head Performance Data vs. Unconjugated and Alternative Adjuvants
>200-Fold Solubility Enhancement vs. Unconjugated 1V209 in Peptide Hydrogel Formulation
Conjugation of 1V209 to a positively-charged multidomain peptide (MDP) hydrogel (K2) increases the aqueous solubility of the TLR7 agonist by more than 200-fold compared to the unconjugated, free molecule [1].
1V209 conjugated to K2 peptide hydrogel (1V209-K2)
Comparator Or Baseline
Unconjugated (free) 1V209
Quantified Difference
>200-fold increase in solubility
Conditions
Formulated in 1:1 (v:v) mixture of 1V209-conjugated K2 and unfunctionalized K2, compared to free 1V209 in solution
Why This Matters
This demonstrates that 1V209, when conjugated to a specific carrier, overcomes its inherent poor aqueous solubility, enabling injectable formulations and sustained release that are not achievable with the free compound.
[1] A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant. Advanced Healthcare Materials. 2024;14(3):e2402958. DOI: 10.1002/adhm.202402958 View Source
Balanced Th1/Th2 Immune Response vs. Th2-Biased Response of Alum Adjuvant
In a murine immunization study using ovalbumin (OVA) as a model antigen, 1V209-functionalized K2 peptide hydrogel produced a significantly lower ratio of Th2-associated IgG1 to Th1-associated IgG2a antibodies compared to the gold-standard adjuvant alum [1].
Th1/Th2 PolarizationHead-to-head
Significantly lower IgG1/IgG2a ratio
Supports cellular immunity model context
1V209-K2 + OVA vs Alum + OVA
Vaccine AdjuvantImmunologyTh1/Th2 Polarization
Evidence Dimension
IgG1/IgG2a Ratio (Th2/Th1 balance)
Target Compound Data
1V209-K2 + OVA formulation
Comparator Or Baseline
Alum (Alhydrogel) + OVA formulation
Quantified Difference
Significantly lower IgG1/IgG2a ratio for 1V209-K2 (quantitative data in figures, value not explicitly stated in abstract)
Conditions
Subcutaneous immunization of mice with OVA, antibody titers measured post-vaccination
Why This Matters
For vaccines against intracellular pathogens and cancer, a balanced Th1/Th2 or Th1-biased response is critical for generating cytotoxic T lymphocyte (CTL) activity, whereas alum's Th2 bias primarily drives humoral immunity. 1V209-K2 offers a more therapeutically desirable immune profile.
Vaccine AdjuvantImmunologyTh1/Th2 Polarization
[1] A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant. Advanced Healthcare Materials. 2024;14(3):e2402958. DOI: 10.1002/adhm.202402958 View Source
1000-Fold Increase in Antigen-Specific IgG vs. Unconjugated TLR7 Agonist with Silica Nanoshell Conjugation
Conjugation of 1V209 to 100 nm hollow silica nanoshells (NS) coated with ~6000 ligands per particle increased antigen-specific IgG antibody induction by 1000-fold and produced a Th1-biased immune response, compared to unconjugated TLR7 agonist [1].
In vivo murine immunization with ovalbumin as model antigen; subcutaneous administration
Why This Matters
This highlights the critical role of multivalent presentation and nanoparticle delivery in dramatically amplifying the immunostimulatory potency of 1V209, enabling strong humoral responses at potentially much lower doses than the free molecule.
[1] Huang CH, et al. Silica nanoshells of 100 nm diameter coated with a minimum of ∼6000 1V209 ligands/particle displayed 3-fold higher potency with no observed cytotoxicity when compared to an unconjugated TLR7 agonist. ACS Nano. 2021;15(5):8863-8878. DOI: 10.1021/acsnano.1c01422 View Source
Reduced Tumor Growth and Prolonged Survival vs. Free 1V209 in Multiple Cancer Models
Conjugation of 1V209 to plant virus nanoparticles (CPMV, CCMV) or bacteriophage Qβ virus-like particles significantly reduced tumor growth in vivo and prolonged survival in mice, compared to treatment with free (unconjugated) 1V209 or a simple admixture of 1V209 and viral particles [1]. Similarly, cholesterol-conjugated 1V209 liposomes (1V209-Cho-Lip) inhibited tumor progression in CT26 colorectal cancer, 4T1 breast cancer, and Pan02 pancreatic ductal cancer models, while exerting minimal toxic effects compared to free 1V209 [2].
Tumor Model ResponseHead-to-head
Reduced tumor growth & prolonged survival
Supports cancer immunotherapy model context
Virus nanoparticle/liposome conjugates vs free 1V209
Cancer ImmunotherapyIn Vivo EfficacyNanoparticle Delivery
Evidence Dimension
In vivo tumor growth inhibition and survival
Target Compound Data
1V209 conjugated to CPMV, CCMV, Qβ or 1V209-Cho-Lip
Comparator Or Baseline
Free 1V209 or simple admixture
Quantified Difference
Significant reduction in tumor growth and prolonged survival (quantified in respective studies)
This demonstrates that the anti-tumor efficacy of 1V209 is highly dependent on its formulation and delivery. Free 1V209 has limited efficacy, whereas conjugated forms enable targeted, potent, and safer immunotherapeutic effects, directly impacting the choice of 1V209 for in vivo studies.
Cancer ImmunotherapyIn Vivo EfficacyNanoparticle Delivery
[1] Jung E, Chung YH, Steinmetz NF. TLR Agonists Delivered by Plant Virus and Bacteriophage Nanoparticles for Cancer Immunotherapy. Bioconjugate Chemistry. 2023;34(9):1611-1624. DOI: 10.1021/acs.bioconjchem.3c00371 View Source
[2] Lan T, et al. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response. Nano Letters. 2021;21(19):8072-8082. DOI: 10.1021/acs.nanolett.1c02468 View Source
Enhanced Lymph Node Targeting and Reduced Systemic Toxicity vs. Unmodified 1V209
Cholesterol-conjugated 1V209 liposomes (1V209-Cho-Lip) demonstrated enhanced transportation to and accumulation in lymph nodes compared to free 1V209, while exerting minimal systemic toxic effects [1].
In vivo mouse studies; biodistribution and toxicity assessments
Why This Matters
For vaccine adjuvants and cancer immunotherapies, efficient trafficking to lymph nodes is crucial for initiating adaptive immune responses, while minimizing systemic exposure reduces off-target inflammation and toxicity. This evidence supports the selection of 1V209 conjugated to cholesterol as a safer, more targeted alternative to free 1V209.
Drug TargetingLymph NodeSafety Profile
[1] Lan T, et al. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response. Nano Letters. 2021;21(19):8072-8082. DOI: 10.1021/acs.nanolett.1c02468 View Source
3-Fold Higher Potency with No Cytotoxicity vs. Unconjugated Agonist via Nanoshell Display
Silica nanoshells of 100 nm diameter coated with a minimum of ~6000 1V209 ligands per particle displayed 3-fold higher potency in stimulating pro-inflammatory cytokine (IL-6, IL-12) release from dendritic cells, with no observed cytotoxicity, when compared to an unconjugated TLR7 agonist [1].
Potency & ViabilityHead-to-head
3-fold higher potency, no cytotoxicity observed
Supports ex vivo scaffold activation research
Silica nanoshell conjugate vs free agonist
Nanoparticle PotencyCytotoxicityTLR7 Agonist
Evidence Dimension
Potency (cytokine release) and cytotoxicity
Target Compound Data
1V209 conjugated to silica nanoshells (NS-TLR) with ~6000 ligands/particle
Comparator Or Baseline
Unconjugated TLR7 agonist (1V209)
Quantified Difference
3-fold higher potency; no cytotoxicity observed
Conditions
In vitro stimulation of mouse bone-marrow-derived dendritic cells and human peripheral blood mononuclear cells
Why This Matters
This data indicates that multivalent presentation of 1V209 on a nanoparticle scaffold not only enhances its potency but also improves its safety profile by avoiding the cytotoxicity often associated with high concentrations of free small-molecule agonists, making it a more attractive candidate for translational studies.
Nanoparticle PotencyCytotoxicityTLR7 Agonist
[1] Huang CH, et al. Silica nanoshells of 100 nm diameter coated with a minimum of ∼6000 1V209 ligands/particle displayed 3-fold higher potency with no observed cytotoxicity when compared to an unconjugated TLR7 agonist. ACS Nano. 2021;15(5):8863-8878. DOI: 10.1021/acsnano.1c01422 View Source
Optimal Use Cases for 1V209 in Research and Development Based on Quantitative Evidence
Based on its ability to produce antigen-specific IgG titers similar to alum but with a significantly lower IgG1/IgG2a ratio when conjugated to a peptide hydrogel, 1V209-K2 is an ideal candidate for developing injectable vaccines against pathogens or cancers where a balanced Th1/Th2 response is critical for protective immunity [1]. This is particularly relevant for intracellular bacterial or viral infections and therapeutic cancer vaccines, where alum's Th2 bias is insufficient.
Nanoparticle-Based Cancer Immunotherapy with Enhanced Potency and Reduced Systemic Toxicity
Given the evidence that 1V209, when conjugated to cholesterol liposomes or viral nanoparticles, enhances lymph node targeting, reduces systemic toxicity, and significantly improves anti-tumor efficacy (inhibiting tumor growth and prolonging survival in CT26, 4T1, and Pan02 models), 1V209 is a superior choice for designing nanoparticle-based immunotherapeutics [2][3]. Its chemical structure allows for facile conjugation to lipids and proteins, enabling the creation of targeted drug delivery systems that overcome the poor pharmacokinetics and systemic inflammatory side effects of free TLR7 agonists.
High-Potency, Low-Cytotoxicity Immunostimulatory Scaffolds for Ex Vivo Dendritic Cell Activation
The demonstration that multivalent display of 1V209 on silica nanoshells yields a 3-fold increase in cytokine induction with no observed cytotoxicity provides a strong rationale for using 1V209 in ex vivo immune cell activation protocols or in situ-forming immunostimulatory scaffolds [4]. This approach can generate potent, safe, and localized innate immune activation for applications in cell-based therapies or as an in situ vaccine for solid tumors.
Rational Design of Glyco-Nanoadjuvants with Tunable Immunostimulatory Activity
The structure of 1V209 enables its conjugation to carbohydrates via PEG linkers of varying lengths, allowing for the systematic optimization of immunostimulatory effects. Studies have shown that 1V209-αMan-GNPs with longer PEG linkers (PEG23) exhibit superior induction of IL-6 and type I interferon compared to those with shorter linkers [5]. This tunability makes 1V209 an essential tool for developing next-generation glyco-nanoadjuvants where precise control over innate immune activation is required.
Application
Selection Property
Validation Focus
Injectable Vaccine Adjuvant Research (Balanced Th1/Th2)
In vivo tumor model growth and lymph node biodistribution
Immunostimulatory Scaffold / Ex Vivo Cell Activation
Multivalent display and localized potency context
Cytokine release endpoints and cell viability assessment
Glyco-Nanoadjuvant Platform Development
Carbohydrate conjugation chemistry context
Mannose-targeted potency and linker length optimization
[1] A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant. Advanced Healthcare Materials. 2024;14(3):e2402958. DOI: 10.1002/adhm.202402958 View Source
[2] Jung E, Chung YH, Steinmetz NF. TLR Agonists Delivered by Plant Virus and Bacteriophage Nanoparticles for Cancer Immunotherapy. Bioconjugate Chemistry. 2023;34(9):1611-1624. DOI: 10.1021/acs.bioconjchem.3c00371 View Source
[3] Lan T, et al. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response. Nano Letters. 2021;21(19):8072-8082. DOI: 10.1021/acs.nanolett.1c02468 View Source
[4] Huang CH, et al. Silica nanoshells of 100 nm diameter coated with a minimum of ∼6000 1V209 ligands/particle displayed 3-fold higher potency with no observed cytotoxicity when compared to an unconjugated TLR7 agonist. ACS Nano. 2021;15(5):8863-8878. DOI: 10.1021/acsnano.1c01422 View Source
[5] Shinchi H, et al. Glyco-Nanoadjuvants: Impact of Linker Length for Conjugating a Synthetic Small-Molecule TLR7 Ligand to Glyco-Nanoparticles on Immunostimulatory Effects. Bioconjugate Chemistry. 2022;33(4):730-743. DOI: 10.1021/acs.bioconjchem.2c00087 View Source
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